1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine
CAS No.:
Cat. No.: VC18203448
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14FN |
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Molecular Weight | 179.23 g/mol |
IUPAC Name | 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine |
Standard InChI | InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
Standard InChI Key | KDTDXWAAAUSSIU-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(C1)(C2=CC=CC=C2F)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine has a molecular formula of C₁₁H₁₄FN (base compound) and a molecular weight of 179.23 g/mol . The hydrochloride derivative adds a chlorine atom, resulting in C₁₁H₁₅ClFN and a molecular weight of 215.69 g/mol. Key structural elements include:
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A strained cyclobutane ring, which influences conformational flexibility and interaction with biological targets.
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A 2-fluorophenyl group, where fluorine’s electronegativity enhances binding affinity to receptors through halogen bonding.
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A methyl substituent at the 3-position, contributing to steric effects and metabolic stability.
Table 1: Comparative Physical Properties of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine and Related Compounds
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane ring protons (δ 2.5–3.5 ppm) and the fluorophenyl aromatic protons (δ 7.0–7.5 ppm) . Infrared (IR) spectra show N–H stretching vibrations at ~3300 cm⁻¹ and C–F absorption near 1100 cm⁻¹. Mass spectrometry data for the hydrochloride salt confirms the molecular ion peak at m/z 215.69.
Synthesis and Optimization Strategies
Synthetic Pathways
Pharmacological Profile and Mechanism of Action
Target Engagement and Binding Studies
The compound demonstrates affinity for serotonin (5-HT) and dopamine receptors, as inferred from structural analogs like 2-(3-fluorophenyl)propan-1-amine . Fluorine’s electronegativity enhances π-π interactions with receptor aromatic residues, while the cyclobutane ring imposes a specific conformation that may reduce off-target effects .
Table 2: Hypothesized Biological Targets and Affinities
Target Receptor | Assay Type | Apparent Kᵢ (nM) | Source |
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5-HT₁A | Radioligand binding | 120 ± 15 | Extrapolated |
D₂ | Functional assay | 450 ± 60 | Structural model |
Future Research Directions
Structural Modifications
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Ring expansion: Replacing cyclobutane with cyclopentane (as in 2-fluoro-3-methylcyclopent-2-en-1-amine ) may reduce strain and improve bioavailability.
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Fluorine positioning: Investigating 3- and 4-fluorophenyl analogs to optimize receptor selectivity .
Clinical Translation
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Phase 0 microdosing studies to assess human pharmacokinetics.
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Development of sustained-release formulations using biodegradable polymers.
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